4-Bromopyridin-3-yl acetate
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Overview
Description
4-Bromopyridin-3-yl acetate is an organic compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a bromine atom at the 4-position and an acetate group at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyridin-3-yl acetate can be achieved through various methods. One common approach involves the bromination of pyridine derivatives followed by esterification. For example, 4-bromopyridine can be reacted with acetic anhydride in the presence of a catalyst to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromopyridin-3-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, thiols, and amines, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Coupling: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-aminopyridin-3-yl acetate, while coupling with a boronic acid can produce biaryl derivatives .
Scientific Research Applications
4-Bromopyridin-3-yl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromopyridin-3-yl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyridine: Lacks the acetate group, making it less reactive in esterification reactions.
3-Bromopyridin-4-yl acetate: A positional isomer with different reactivity and properties.
4-Chloropyridin-3-yl acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
4-Bromopyridin-3-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a bromine atom and an acetate group makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds .
Biological Activity
4-Bromopyridin-3-yl acetate is an organic compound that belongs to the pyridine family, characterized by the presence of a bromine atom and an acetate functional group. Its molecular formula is C₇H₈BrN₁O₂, with a molecular weight of approximately 230.06 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation, which are significant for drug development.
The synthesis of this compound typically involves the reaction of 4-bromopyridine with acetic anhydride under reflux conditions. This method facilitates the formation of the acetate group, which is crucial for its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities attributed to its interactions with specific molecular targets. These activities include:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, impacting metabolic pathways essential for cellular function.
- Receptor Modulation : It has the potential to modulate receptor activities, which can influence signaling pathways in cells.
The presence of the bromine atom and the ester group enhances its binding affinity to biological targets, making it a valuable candidate for targeted drug design .
The mechanism of action involves the compound's ability to bind to active sites of enzymes or receptors, disrupting their normal function. The bromine atom can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the enzyme’s active site. This interaction can lead to inhibition of enzyme activity or modulation of receptor responses.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations influence biological activity. The following table summarizes key comparisons with structurally similar compounds:
Compound Name | Similarity | Key Differences |
---|---|---|
Ethyl 2-(3-bromopyridin-4-yl)acetate | 0.80 | Bromine at a different position affecting reactivity |
Ethyl 2-(4-bromopyridin-2-yl)acetate | 0.77 | Different substitution leading to unique properties |
Methyl 2-(3-bromopyridin-4-yl)acetate | 0.75 | Methyl ester variant with different solubility |
Ethyl 5-bromo-6-methylnicotinate | 0.74 | Different core structure affecting biological activity |
3-Bromo-5-pyridine carboxylic acid | 0.77 | Carboxylic acid form with distinct reactivity |
This analysis underscores the uniqueness of this compound within its structural class and its potential applications in pharmacology and agrochemistry.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit cytochrome P450 enzymes, crucial for drug metabolism. Such inhibition could affect the pharmacokinetics of co-administered drugs, necessitating further investigation into interaction profiles.
- Antimicrobial Activity : Preliminary screening has suggested that derivatives of brominated pyridines exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Further structure–activity relationship studies are ongoing to optimize these compounds for enhanced efficacy .
- Cancer Biomarkers : Investigations into glycoproteins associated with cancer have highlighted the potential role of compounds like this compound in modifying glycosylation patterns, which could serve as biomarkers for cancer diagnosis and treatment monitoring .
Properties
Molecular Formula |
C7H6BrNO2 |
---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
(4-bromopyridin-3-yl) acetate |
InChI |
InChI=1S/C7H6BrNO2/c1-5(10)11-7-4-9-3-2-6(7)8/h2-4H,1H3 |
InChI Key |
FGDDTXBBPJNIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CN=C1)Br |
Origin of Product |
United States |
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